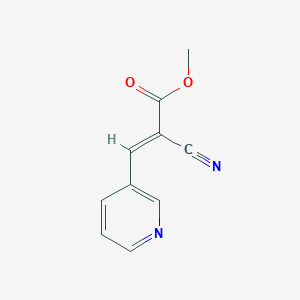
methyl (E)-2-cyano-3-pyridin-3-ylprop-2-enoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl (E)-2-cyano-3-pyridin-3-ylprop-2-enoate is an organic compound that belongs to the class of nitriles and esters It features a pyridine ring, a cyano group, and an ester functional group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of methyl (E)-2-cyano-3-pyridin-3-ylprop-2-enoate typically involves the Knoevenagel condensation reaction. This reaction is carried out between pyridine-3-carbaldehyde and methyl cyanoacetate in the presence of a base such as piperidine or pyridine. The reaction is usually conducted in an organic solvent like ethanol or methanol under reflux conditions. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
On an industrial scale, the synthesis of this compound can be optimized by using continuous flow reactors. These reactors allow for better control over reaction parameters such as temperature, pressure, and residence time, leading to higher yields and purity of the final product. Additionally, the use of green chemistry principles, such as solvent-free conditions or the use of environmentally benign solvents, can be employed to make the process more sustainable.
化学反应分析
Types of Reactions
Methyl (E)-2-cyano-3-pyridin-3-ylprop-2-enoate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the cyano group to an amine or the ester group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the cyano group or the ester group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be used in substitution reactions under basic or acidic conditions.
Major Products Formed
Oxidation: Carboxylic acids or aldehydes.
Reduction: Amines or alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
Methyl (E)-2-cyano-3-pyridin-3-ylprop-2-enoate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a precursor for the development of pharmaceutical agents.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of methyl (E)-2-cyano-3-pyridin-3-ylprop-2-enoate depends on its specific application. In biological systems, it may interact with various molecular targets such as enzymes or receptors. The cyano group and the ester functionality can participate in hydrogen bonding or other interactions with biological macromolecules, influencing their activity and function.
相似化合物的比较
Similar Compounds
Methyl (E)-2-cyano-3-phenylprop-2-enoate: Similar structure but with a phenyl ring instead of a pyridine ring.
Ethyl (E)-2-cyano-3-pyridin-3-ylprop-2-enoate: Similar structure but with an ethyl ester instead of a methyl ester.
Methyl (E)-2-cyano-3-thiophen-3-ylprop-2-enoate: Similar structure but with a thiophene ring instead of a pyridine ring.
Uniqueness
Methyl (E)-2-cyano-3-pyridin-3-ylprop-2-enoate is unique due to the presence of the pyridine ring, which can participate in additional interactions such as coordination with metal ions or π-π stacking interactions. These properties make it a versatile compound for various applications in chemistry and biology.
属性
CAS 编号 |
40749-43-7 |
|---|---|
分子式 |
C10H8N2O2 |
分子量 |
188.18 g/mol |
IUPAC 名称 |
methyl (E)-2-cyano-3-pyridin-3-ylprop-2-enoate |
InChI |
InChI=1S/C10H8N2O2/c1-14-10(13)9(6-11)5-8-3-2-4-12-7-8/h2-5,7H,1H3/b9-5+ |
InChI 键 |
IXOVSRSOFHWFMR-WEVVVXLNSA-N |
手性 SMILES |
COC(=O)/C(=C/C1=CN=CC=C1)/C#N |
规范 SMILES |
COC(=O)C(=CC1=CN=CC=C1)C#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















